molecular formula C6H4ClN3O B3024609 7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one CAS No. 56817-09-5

7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one

Cat. No. B3024609
CAS RN: 56817-09-5
M. Wt: 169.57 g/mol
InChI Key: MORDDYJPVSRHAG-UHFFFAOYSA-N
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Description

“7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A specific synthesis process involves the use of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, which is dissolved in methanol and reacted with KOH solution .


Molecular Structure Analysis

The molecular structure of “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” can be determined using techniques like X-ray diffraction (XRD) . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines, the class to which “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” belongs, are known to undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

ATR Kinase Inhibition

7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one has been investigated as an ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor. ATR plays a crucial role in DNA damage response and cell cycle regulation. By inhibiting ATR, this compound may enhance the efficacy of cancer therapies, particularly in combination with DNA-damaging agents .

Antiviral Activity

Research suggests that this compound exhibits antiviral properties. It may interfere with viral replication or entry mechanisms, making it a potential candidate for antiviral drug development. Further studies are needed to explore its specific antiviral targets and mechanisms .

Anti-Inflammatory Effects

7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one has shown promise as an anti-inflammatory agent. It could modulate immune responses and reduce inflammation, making it relevant for conditions such as rheumatoid arthritis or inflammatory bowel diseases .

Kinase Inhibitor Library Screening

Researchers have included this compound in kinase inhibitor libraries for high-throughput screening. Its kinase selectivity profile and potential off-target effects are of interest for drug discovery programs .

Photodynamic Therapy (PDT)

Due to its photophysical properties, 7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one could be explored in PDT. PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. This compound’s absorption and emission properties may contribute to its effectiveness in PDT .

Fluorescent Probes and Imaging Agents

Fluorescent derivatives of this compound can serve as imaging agents. Researchers have labeled it with fluorophores to visualize cellular processes, protein localization, or drug distribution. Its unique structure and fluorescence properties make it valuable in bioimaging applications .

Mechanism of Action

While the specific mechanism of action for “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is not mentioned in the search results, it’s worth noting that pyrimidines, in general, play a crucial role in biological systems. They are involved in the synthesis of DNA, RNA, and are part of many biological compounds .

properties

IUPAC Name

7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORDDYJPVSRHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612327
Record name 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one

CAS RN

56817-09-5
Record name 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine hydrochloride (10.5 g, 44.5 mmol) was partially dissolved in MeOH (40 mL) and then a solution of potassium hydroxide (11.2 g, 200 mmol) in water (100 mL) was slowly added and the reaction was heated to reflux. The reaction generates methane thiol, so caution was taken to contain this noxious gas in the hood. After 2 hours the reaction was cooled and then neutralized with a solution of 1N HCl to reach a pH of between 6 and 7. The reaction was filtered and the solid was washed with MeOH. The solids were dried on the filter cake and then dried on a high vacuum pump to provide 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one (6.6 g, 87% yield) as a white solid. MS (apci) m/z=170.1 (M+H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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